![molecular formula C9H14O3 B11766070 Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-8-oxabicyclo[321]octane-3-acetic acid is a bicyclic compound featuring an oxabicyclo[321]octane core This structure is notable for its rigidity and the presence of an oxygen atom within the bicyclic framework, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-8-oxabicyclo[3.2.1]octane-3-acetic acid typically involves the construction of the bicyclic core followed by functionalization to introduce the acetic acid moiety. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers . This method allows for the efficient construction of the oxabicyclo[3.2.1]octane scaffold with a wide substrate scope.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply. The scalability of the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization method suggests it could be adapted for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The presence of the oxygen atom in the bicyclic core makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more oxidized derivatives, while reduction can yield alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which exo-8-oxabicyclo[3.2.1]octane-3-acetic acid exerts its effects involves its interaction with molecular targets through its functional groups. The rigid bicyclic structure allows for specific binding interactions, which can influence biological pathways. For example, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic core but contains a nitrogen atom instead of oxygen.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness: Exo-8-oxabicyclo[321]octane-3-acetic acid is unique due to the presence of the acetic acid moiety and the oxygen atom in the bicyclic core
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-[(1R,5S)-8-oxabicyclo[3.2.1]octan-3-yl]acetic acid |
InChI |
InChI=1S/C9H14O3/c10-9(11)5-6-3-7-1-2-8(4-6)12-7/h6-8H,1-5H2,(H,10,11)/t6?,7-,8+ |
InChI-Schlüssel |
RQDYJUMHTIAJPD-IEESLHIDSA-N |
Isomerische SMILES |
C1C[C@H]2CC(C[C@@H]1O2)CC(=O)O |
Kanonische SMILES |
C1CC2CC(CC1O2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



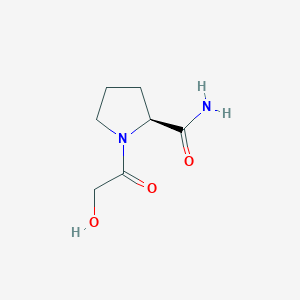
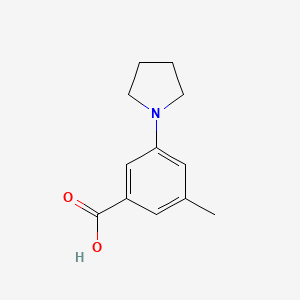

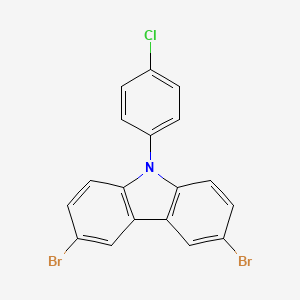
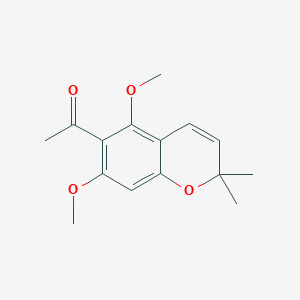



![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)
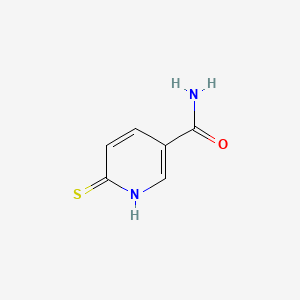

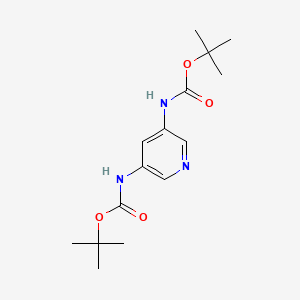
![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
